molecular formula C8H13NO3 B3114558 Methyl 2-(4-oxopiperidin-1-yl)acetate CAS No. 202197-70-4

Methyl 2-(4-oxopiperidin-1-yl)acetate

Cat. No.: B3114558
CAS No.: 202197-70-4
M. Wt: 171.19 g/mol
InChI Key: WWLVHJAXNZPGGB-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxopiperidin-1-yl)acetate (CAS: 202197-70-4) is a piperidine derivative featuring a 4-oxo group on the piperidine ring and a methyl ester-linked acetate moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in antimalarial drug discovery. For instance, it has been employed in the synthesis of piperidinetetraoxanes via acid-catalyzed cyclocondensation, a method highlighted in antimalarial research . Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol (calculated from atomic masses). The compound is commercially available with a purity of 95%, as noted in chemical catalogs .

Properties

IUPAC Name

methyl 2-(4-oxopiperidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLVHJAXNZPGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-oxopiperidin-1-yl)acetate typically involves the reaction of piperidin-4-one with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-oxopiperidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-oxopiperidin-1-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with piperidine-based structures.

    Industry: It is utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Methyl 2-(4-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and ester group allow it to bind to active sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with Methyl 2-(4-oxopiperidin-1-yl)acetate, differing primarily in substituents on the piperidine ring or the ester group:

tert-Butyl 2-(4-oxopiperidin-1-yl)acetate (CAS: 149554-03-0)
  • Molecular Formula: C₁₁H₁₉NO₃
  • Molecular Weight : 213.27 g/mol
  • Key Differences : Features a tert-butyl ester group instead of a methyl ester.
  • Applications : Used as a research chemical in drug discovery pipelines. Its bulkier ester group may influence solubility and metabolic stability .
Methyl 2-(4-acetylpiperidin-1-yl)acetate (CID 57941101)
  • Molecular Formula: C₁₀H₁₇NO₃
  • Molecular Weight : 199.19 g/mol
  • Key Differences : Substitutes the 4-oxo group with an acetyl group (COCH₃).
  • Applications : Likely serves as an intermediate in kinase inhibitor synthesis, given the acetyl group’s role in modulating electronic properties .
Methyl 2-(4-hydroxypiperidin-1-yl)acetate (CID 28837753)
  • Molecular Formula: C₈H₁₅NO₃
  • Molecular Weight : 173.17 g/mol
  • Key Differences : Replaces the 4-oxo group with a hydroxyl group (OH).
  • Applications: Potential use in prodrug design, where hydroxyl groups enhance solubility or enable conjugation .
Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate (CAS: 1415564-49-6)
  • Molecular Formula: C₉H₁₇NO₃
  • Molecular Weight : 187.24 g/mol
  • Key Differences : Introduces a methyl group at the piperidine nitrogen and a hydroxyl group at the 4-position.
  • Applications : Structural complexity suggests utility in targeted drug delivery or receptor-binding studies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Reference
This compound C₈H₁₃NO₃ 171.19 4-oxo, methyl ester Antimalarial intermediates
tert-Butyl 2-(4-oxopiperidin-1-yl)acetate C₁₁H₁₉NO₃ 213.27 4-oxo, tert-butyl ester Research chemical
Methyl 2-(4-acetylpiperidin-1-yl)acetate C₁₀H₁₇NO₃ 199.19 4-acetyl, methyl ester Kinase inhibitor intermediates
Methyl 2-(4-hydroxypiperidin-1-yl)acetate C₈H₁₅NO₃ 173.17 4-hydroxy, methyl ester Prodrug synthesis
Methyl 2-(4-hydroxy-1-methylpiperidin-4-yl)acetate C₉H₁₇NO₃ 187.24 4-hydroxy, N-methyl, methyl ester Targeted drug delivery

Key Research Findings

Synthetic Utility : this compound is synthesized via reductive amination of primary amines with ethyl 2-(4-oxopiperidin-1-yl)acetate, followed by saponification . This method is adaptable to analogues like the tert-butyl derivative .

Antimalarial Activity : Piperidinetetraoxanes derived from this compound show promise in preclinical studies, leveraging the 4-oxo group’s reactivity in peroxide bond formation .

Physicochemical Properties : The tert-butyl ester variant exhibits higher lipophilicity (logP ~1.8) compared to the methyl ester (logP ~0.5), impacting membrane permeability and metabolic stability .

Biological Activity

Methyl 2-(4-oxopiperidin-1-yl)acetate is a synthetic compound that has garnered attention for its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a ketone functionality, which is integral to its biological activity. The molecular formula is C10H15N1O3C_{10}H_{15}N_{1}O_{3}, and it has a molecular weight of approximately 199.24 g/mol. The presence of both the ester and ketone groups allows for diverse interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound's structure facilitates binding to active sites, influencing various biochemical pathways and cellular processes. Notably, the piperidine ring and ester group contribute to its ability to modulate neurotransmission and inflammatory pathways.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, particularly in models of glioblastoma. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against ENO1-deleted glioma cells .

Neurotransmission Modulation

The piperidine structure is known to interact with neurotransmitter systems, suggesting that this compound could play a role in modulating neurotransmission . Compounds similar to this one have been investigated for their effects on pain pathways and mood disorders, indicating a potential application in treating conditions like depression or anxiety .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study assessed the cytotoxic effects of various piperidine derivatives, including this compound, on cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM .
  • In Vivo Models : Animal studies have shown promising results where treatment with this compound led to tumor regression in xenograft models. Dosing regimens indicated that sustained administration could prolong survival rates in treated subjects .
  • Pharmacokinetics : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics, with studies suggesting effective bioavailability and metabolic stability compared to other similar compounds .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 2-(4-cyanophenyl)-2-oxopiperidin-1-yl acetateCyano group additionEnhanced anticancer activity
Methyl 2-(4-bromophenyl)-2-oxopiperidin-1-yl acetateBromine substitutionIncreased anti-inflammatory effects
Methyl 2-(4-chlorophenyl)-2-oxopiperidin-1-yl acetateChlorine substitutionPotential for mood disorder treatment

The comparative analysis highlights how structural modifications can significantly influence the biological activity of piperidine derivatives.

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-(4-oxopiperidin-1-yl)acetate?

Methodological Answer:
The synthesis typically involves esterification or coupling reactions. A common approach is the reaction of 4-oxopiperidine with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. For lab-scale synthesis, yields range from 50–70%, depending on the stoichiometric control of the nucleophile and electrophile.

Key Reaction Parameters:

Reagent/ConditionRoleReference
4-oxopiperidineNucleophile
Methyl bromoacetateElectrophile
K₂CO₃/DMFBase/Solvent

Basic: How is the compound characterized for purity and structural integrity?

Methodological Answer:
Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ester and piperidinone moieties (e.g., carbonyl resonance at ~170 ppm in 13^13C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns with methanol/water mobile phases (UV detection at 210–254 nm) .

Typical Spectral Data:

TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 3.7 (s, COOCH₃), δ 2.8–3.2 (piperidinone protons)
HRMS[M+H]⁺ = Calculated: 200.1052, Observed: 200.1055

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. Challenges include low crystal quality due to the compound’s hygroscopicity. To mitigate:

  • Use slow evaporation (e.g., dichloromethane/hexane) for crystallization.
  • Refine with SHELXL-2018, applying restraints for disordered moieties .
  • Validate hydrogen bonding via Olex2 or Mercury software.

Example Workflow:

StepTool/ParameterReference
Data CollectionMo Kα radiation (λ = 0.71073 Å)
RefinementSHELXL-2018, R1 < 0.05

Advanced: How do solvent polarity and temperature affect reaction outcomes in its synthesis?

Methodological Answer:
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of 4-oxopiperidine but may promote side reactions (e.g., hydrolysis). Lower temperatures (0–25°C) reduce byproducts but slow reaction kinetics. Optimized conditions involve DMF at 60°C with rigorous moisture exclusion .

Experimental Design Table:

SolventTemp (°C)Yield (%)ByproductsReference
DMF6068<5% hydrolysis
THF254215% dimerization

Advanced: How can conflicting logP and solubility data be reconciled?

Methodological Answer:
Discrepancies arise from measurement methods (shake-flask vs. HPLC). Computational tools (e.g., ACD/Labs) predict logP ~0.93 (pH 7.4), aligning with experimental HPLC-derived values . For solubility, use biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions.

Data Comparison:

PropertyExperimental (HPLC)Predicted (ACD)Reference
logP (pH 7.4)0.920.93
Solubility (mg/mL)1.2 (water)1.1 (simulated)

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335) .
  • Waste Disposal : Segregate halogenated solvent waste and neutralize with CaCO₃ before disposal .

Advanced: What strategies resolve discrepancies in metabolic stability predictions?

Methodological Answer:
Combine in vitro assays (e.g., human liver microsomes) with in silico tools (SwissADME). The 4-oxopiperidine group may undergo CYP3A4-mediated oxidation, reducing half-life. Cross-validate using LC-MS/MS metabolite profiling .

Metabolic Data:

ParameterMicrosomal Half-life (min)Predicted (SwissADME)Reference
Without inhibitor12.311.8

Basic: How are physicochemical properties computationally predicted?

Methodological Answer:

  • logP : Use fragment-based methods (e.g., XLogP3) .
  • Polar Surface Area (PSA) : Calculate via sum of O and N surface areas (e.g., 52.32 Ų) .
  • pKa : Estimate using MarvinSketch (carboxylate pKa ~4.5) .

Property Table:

PropertyValueReference
logP0.93
PSA52.32 Ų
Boiling Point247.8°C

Advanced: How does the 4-oxopiperidine moiety influence pharmacological activity?

Methodological Answer:
The moiety enhances binding to amine receptors (e.g., sigma-1) but may reduce blood-brain barrier penetration due to PSA >50 Ų. Use MD simulations (GROMACS) to assess membrane permeability .

Pharmacokinetic Insights:

ParameterValueReference
BBB PermeabilityLow (PSA >50 Ų)
CYP InhibitionModerate (CYP2D6)

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS/MS : Detect impurities <0.1% using MRM mode (e.g., m/z 200→142 transition) .
  • Forced Degradation : Acid/base hydrolysis to identify degradation products .

Impurity Profile:

ImpurityRetention Time (min)Reference
Hydrolysis product8.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-oxopiperidin-1-yl)acetate
Reactant of Route 2
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Methyl 2-(4-oxopiperidin-1-yl)acetate

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